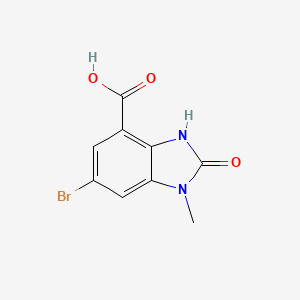
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom, a methyl group, and a carboxylic acid functional group in this compound makes it a unique molecule with specific chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzimidazole core: The reaction of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.
Methylation: The methylation of the nitrogen atom at the 1-position using a methylating agent such as methyl iodide or dimethyl sulfate.
Oxidation: The oxidation of the benzimidazole ring to introduce the oxo group at the 2-position using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The oxo group at the 2-position can undergo oxidation or reduction to form different derivatives.
Esterification and Amidation Reactions: The carboxylic acid functional group at the 4-position can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Methylation: Methyl iodide, dimethyl sulfate
Oxidation: Potassium permanganate, chromium trioxide
Carboxylation: Carbon dioxide, carboxylic acid derivatives
Major Products Formed
Substitution Products: Various substituted benzimidazole derivatives
Oxidation and Reduction Products: Different oxo or hydroxy derivatives
Ester and Amide Products: Esters and amides of this compound
Applications De Recherche Scientifique
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The presence of the bromine atom, oxo group, and carboxylic acid functional group can influence its binding affinity and specificity to these targets. The exact pathways and molecular interactions involved can vary depending on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: A structurally similar compound with a chromene core instead of a benzimidazole core.
Other Substituted Benzimidazoles: Compounds with different substituents at various positions on the benzimidazole ring, such as 5-bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid or 6-chloro-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid.
Uniqueness
6-Bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid is unique due to the specific combination of substituents on the benzimidazole ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom at the 6-position, the methyl group at the 1-position, the oxo group at the 2-position, and the carboxylic acid functional group at the 4-position makes it a distinct molecule with unique properties.
Propriétés
IUPAC Name |
6-bromo-1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3/c1-12-6-3-4(10)2-5(8(13)14)7(6)11-9(12)15/h2-3H,1H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXZBYHWYHVSEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=CC(=C2NC1=O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2-chlorobenzenecarboxamide](/img/structure/B2667571.png)
![N'-(2-methoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2667574.png)
![5-{[(4-methylphenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2667575.png)

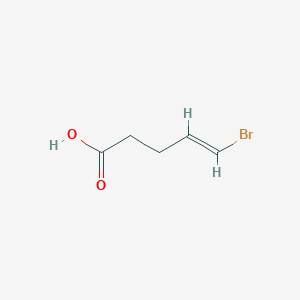
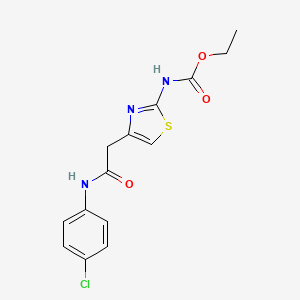
![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2667579.png)

![1-(3-methoxyphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2667586.png)
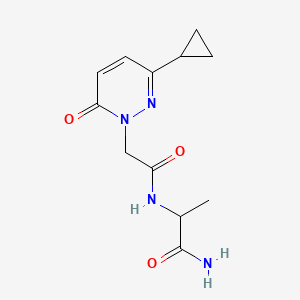
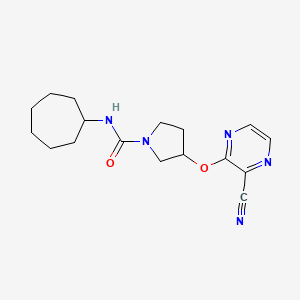

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2667591.png)
![3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B2667593.png)
